3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride 3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17939426
InChI: InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H
SMILES:
Molecular Formula: C10H12Cl3NO2
Molecular Weight: 284.6 g/mol

3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC17939426

Molecular Formula: C10H12Cl3NO2

Molecular Weight: 284.6 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride -

Specification

Molecular Formula C10H12Cl3NO2
Molecular Weight 284.6 g/mol
IUPAC Name 3-amino-4-(2,4-dichlorophenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H
Standard InChI Key JNGZEMBEPQATGG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride is C₁₀H₁₂Cl₃NO₂, with a molecular weight of 284.57 g/mol . The core structure consists of a four-carbon chain:

  • Position 3: Primary amino group (-NH₂)

  • Position 4: 2,4-Dichlorophenyl substituent

  • Carboxylic acid terminus: Neutralized as a hydrochloride salt (-COOH → -COO⁻·HCl)

The stereochemistry at the β-carbon defines the enantiomers:

  • (R)-Enantiomer: CAS 331847-13-3, configurationally distinct due to spatial arrangement .

  • (S)-Enantiomer: CAS 270063-47-3, characterized by an opposing chiral center .

Table 1: Enantiomeric Comparison

Property(R)-Enantiomer(S)-Enantiomer
CAS Number331847-13-3 270063-47-3
PurityNot specified95%
Molecular FormulaC₁₀H₁₂Cl₃NO₂ C₁₀H₁₂Cl₃NO₂
SMILES NotationNC@HCC1=CC=C(Cl)C=C1Cl.[H]Cl NC@@HCC1=CC=C(Cl)C=C1Cl.[H]Cl (inferred)

Physical and Spectral Characteristics

Limited experimental data are available, but predicted properties include:

  • Solubility: High aqueous solubility due to ionic hydrochloride form.

  • Storage: Stable at room temperature under inert atmospheres .

  • Spectroscopic Profiles:

    • IR: Expected N-H stretching (3300–3500 cm⁻¹), C=O (1700 cm⁻¹), and C-Cl (750 cm⁻¹) bands.

    • NMR: Distinct splitting patterns for aromatic protons (2,4-dichloro substitution) and diastereotopic methylene groups.

Synthesis and Characterization

Synthetic Pathways

While detailed protocols are proprietary, general strategies for analogous β-amino acids involve:

  • Friedel-Crafts Alkylation: Introducing the dichlorophenyl group to a preformed butanoic acid scaffold.

  • Enantioselective Catalysis: Asymmetric hydrogenation or enzymatic resolution to isolate (R)- or (S)-forms .

  • Salt Formation: Treating the free base with hydrochloric acid to improve crystallinity .

Analytical Validation

  • Chiral HPLC: Critical for enantiomeric excess determination, utilizing columns like Chiralpak AD-H .

  • Mass Spectrometry: ESI-MS confirms molecular ion peaks at m/z 284.57 [M+H]⁺.

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s dichlorophenyl moiety enhances lipophilicity, facilitating membrane permeability in drug candidates. Applications include:

  • Peptide Mimetics: Backbone modifications to improve metabolic stability.

  • Enzyme Inhibitors: Targeting proteases or kinases via halogen-aromatic interactions.

Stereochemical Considerations

Enantiomeric purity dictates biological activity. For instance:

  • (S)-Enantiomer: Preferred in certain β-amino acid-based therapeutics due to complementary receptor binding .

  • (R)-Enantiomer: May exhibit off-target effects or reduced potency, underscoring the need for asymmetric synthesis .

ParameterDetails
Melting PointData not available
Boiling PointData not available
pKaPredicted ~3.7 (carboxylic acid), ~8.9 (amine)
Therapeutic AreaPreclinical research (antibacterials, CNS agents)

Future Directions and Research Gaps

Unmet Needs

  • Biological Profiling: Systematic studies on pharmacokinetics and target engagement.

  • Process Optimization: Scalable enantioselective synthesis to meet preclinical demands.

Collaborative Opportunities

  • Academic-Industrial Partnerships: Leverage crystallography and molecular modeling to rationalize structure-activity relationships.

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